

Application Notes and Protocols for VPC 23019 in Cardiovascular Disease Models

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Compound of Interest

Compound Name: VPC 23019

Cat. No.: B1684042

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Introduction

VPC 23019 is a valuable pharmacological tool for investigating the role of sphingosine-1-phosphate (S1P) signaling in the cardiovascular system. It acts as a competitive antagonist at the S1P receptor subtypes 1 (S1P1) and 3 (S1P3), while concurrently displaying agonist activity at S1P4 and S1P5 receptors.^[1] S1P signaling is deeply implicated in a myriad of cardiovascular processes, including the regulation of heart rate, cardiomyocyte survival and contractility, endothelial barrier function, and fibrotic responses.^{[2][3]} Consequently, **VPC 23019** serves as a critical agent for dissecting the specific contributions of S1P1 and S1P3 receptors in various cardiovascular disease models.

These application notes provide an overview of the use of **VPC 23019** in cardiovascular research, with detailed protocols for its application in *in vitro* models using primary cardiomyocytes, endothelial cells, and cardiac fibroblasts.

Physicochemical Properties and Receptor Affinity

Property	Value	Reference
Molecular Weight	372.4 g/mol	[4]
Formula	<chem>C17H29N2O5P</chem>	[4]
S1P1 pKi	7.86	
S1P3 pKi	5.93	
S1P4 pEC50	6.58	
S1P5 pEC50	7.07	

In Vitro Cardiovascular Models

Cardiomyocyte Models

S1P signaling in cardiomyocytes is crucial for protection against ischemic injury and for the regulation of contractility. **VPC 23019** is instrumental in elucidating the roles of S1P1 and S1P3 in these processes.

Quantitative Data Summary: **VPC 23019** in Cardiomyocyte Models

Model System	Application	VPC 23019 Concentration	Key Findings	Reference
Isolated Adult Mouse Cardiomyocytes	Inhibition of S1P-induced ERK Phosphorylation	1 μ M	Completely inhibited S1P-induced ERK activation.	
Isolated Adult Mouse Cardiomyocytes	Cardioprotection against Hypoxia/Reoxygenation	1 μ M	Abrogated the pro-survival effect of S1P.	
Isolated Mouse Ventricular Myocytes	Antagonism of Negative Inotropy	Not specified	Blocked the negative inotropic effects of the S1P1 agonist SEW2871.	

Experimental Protocol: Inhibition of S1P-Induced ERK Phosphorylation in Isolated Cardiomyocytes

This protocol is adapted from a study investigating S1P signaling in adult mouse cardiomyocytes.

1. Cardiomyocyte Isolation:

- Isolate primary cardiomyocytes from adult mice using established enzymatic digestion protocols.
- Plate the isolated cardiomyocytes on laminin-coated culture dishes.

2. Pre-treatment with **VPC 23019**:

- Prepare a stock solution of **VPC 23019** in an appropriate solvent (e.g., DMSO).
- On the day of the experiment, dilute **VPC 23019** in serum-free culture medium to a final concentration of 1 μ M.

- Pre-treat the cardiomyocytes with the **VPC 23019**-containing medium for 30 minutes at 37°C.
- A vehicle control (e.g., DMSO at the same final concentration) should be run in parallel.

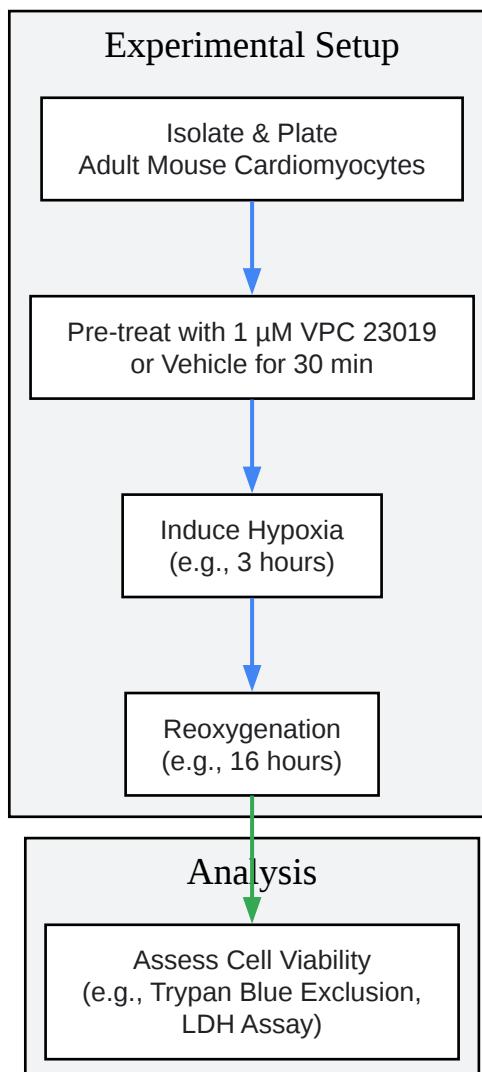
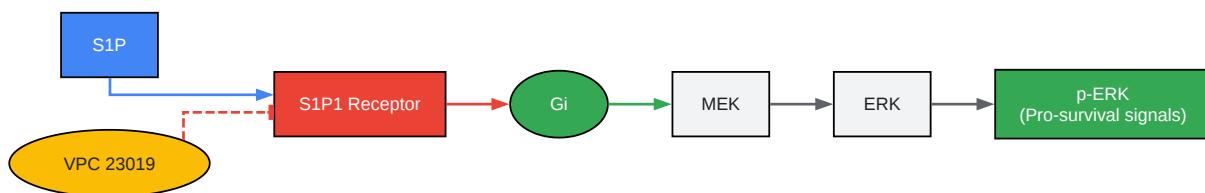
3. S1P Stimulation:

- Prepare a solution of S1P in serum-free culture medium.
- After the 30-minute pre-treatment, add S1P to the culture medium to achieve the desired final concentration for stimulation (e.g., 1 μ M).
- Incubate for the desired time to observe ERK phosphorylation (e.g., 10 minutes).

4. Western Blot Analysis:

- Lyse the cells and collect protein extracts.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
- Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
- Quantify band intensities to determine the ratio of p-ERK to total ERK.

Signaling Pathway: S1P-Induced ERK Activation in Cardiomyocytes



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